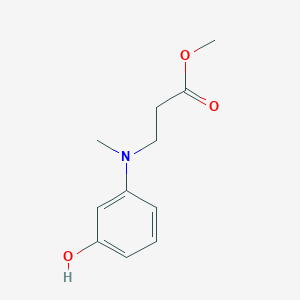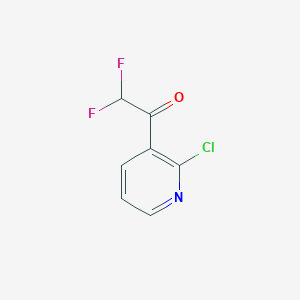
1,2,3,6-Tetra-dehydro Droperidol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,6-Tetra-dehydro Droperidol is a derivative of droperidol, a butyrophenone with general properties similar to those of haloperidol. Droperidol is commonly used as an antiemetic and antipsychotic agent. This compound is primarily used in scientific research and is not intended for human or animal use .
Métodos De Preparación
The synthesis of 1,2,3,6-Tetra-dehydro Droperidol involves several steps. One method includes the condensation reaction of 1-N-Boc-4-oxo-3-piperidine carboxylic acid ethyl ester with o-phenylenediamine to obtain 4-(2-oxo-2,3-dihydro-1H-benzo[d]imidazole-1-yl)-3,6-dihydro-2H-piperidine-1-carboxylic acid tert-butyl ester. This product is then reacted with an organic solution of hydrochloric acid to yield the intermediate, which is further processed to obtain this compound .
Análisis De Reacciones Químicas
1,2,3,6-Tetra-dehydro Droperidol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using common reducing agents like lithium aluminum hydride.
Substitution: It can undergo substitution reactions, particularly at the aromatic ring, using reagents like halogens or nitro groups.
Common reagents used in these reactions include hydrochloric acid, lithium aluminum hydride, and various halogens. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,2,3,6-Tetra-dehydro Droperidol is used extensively in scientific research, particularly in the fields of chemistry and pharmacology. It serves as a reference material for the study of droperidol and its derivatives. Researchers use it to investigate the pharmacokinetics, pharmacodynamics, and metabolic pathways of droperidol. It is also used in the development of new antipsychotic and antiemetic drugs .
Mecanismo De Acción
The exact mechanism of action of 1,2,3,6-Tetra-dehydro Droperidol is not fully understood. it is believed to exert its effects by antagonizing the actions of glutamic acid within the extrapyramidal system. It may also inhibit catecholamine receptors and the reuptake of neurotransmitters, leading to its strong central antidopaminergic action and weak central anticholinergic action .
Comparación Con Compuestos Similares
1,2,3,6-Tetra-dehydro Droperidol is similar to other butyrophenone derivatives like haloperidol and droperidol. it is unique in its specific chemical structure, which allows for different pharmacokinetic and pharmacodynamic properties. Similar compounds include:
Droperidol: Used as an antiemetic and antipsychotic.
Haloperidol: Another butyrophenone derivative with similar uses.
Benperidol: Used primarily as an antipsychotic.
These compounds share a common structural framework but differ in their specific chemical modifications, leading to variations in their pharmacological effects .
Propiedades
Fórmula molecular |
C22H19BrFN3O2 |
|---|---|
Peso molecular |
456.3 g/mol |
Nombre IUPAC |
3-[1-[4-(4-fluorophenyl)-4-oxobutyl]pyridin-1-ium-4-yl]-1H-benzimidazol-2-one;bromide |
InChI |
InChI=1S/C22H18FN3O2.BrH/c23-17-9-7-16(8-10-17)21(27)6-3-13-25-14-11-18(12-15-25)26-20-5-2-1-4-19(20)24-22(26)28;/h1-2,4-5,7-12,14-15H,3,6,13H2;1H |
Clave InChI |
OHQXHFLUDOFANL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)NC(=O)N2C3=CC=[N+](C=C3)CCCC(=O)C4=CC=C(C=C4)F.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[(1S,2R,6S,8R,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methanol](/img/structure/B13417954.png)


![1H-4-Oxabenzo[f]cyclobut[cd]indene-7-carboxylic acid, 1a,2,3,3a,8b,8c-hexahydro-8-hydroxy-1,1,3a-trimethyl-6-pentyl-; 1a,2,3,3a,8b,8c-Hexahydro-8-hydroxy-1,1,3a-trimethyl-6-pentyl-1H-4-oxabenzo[f]cyclobut[cd]indene-7-carboxylic acid; Cannabicyclolic acid; CBLA](/img/structure/B13417971.png)
![(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5,10,15,20,25,30,35-heptakis(aminomethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol;heptahydrochloride](/img/structure/B13417982.png)




